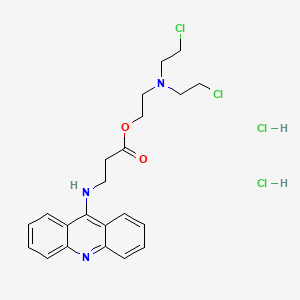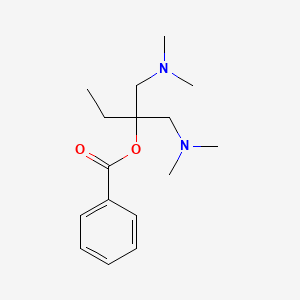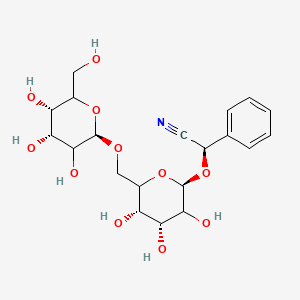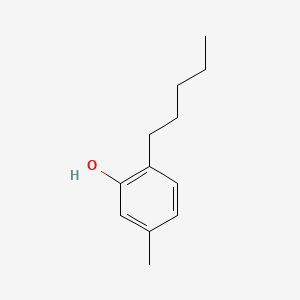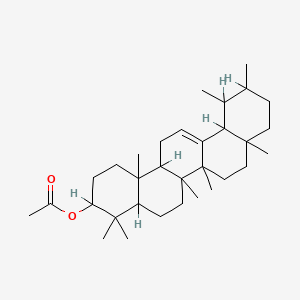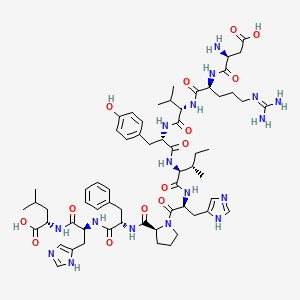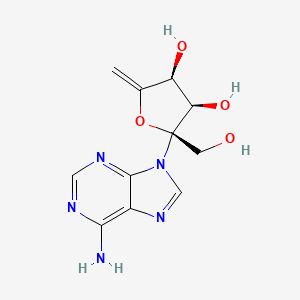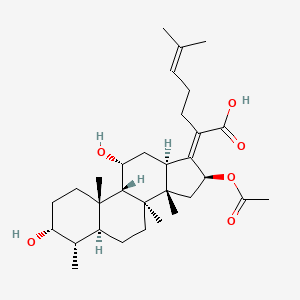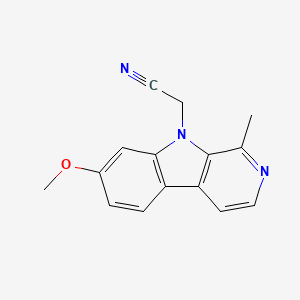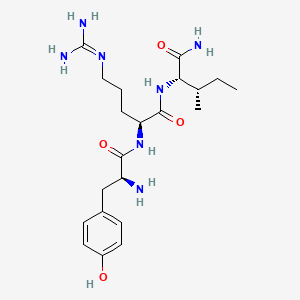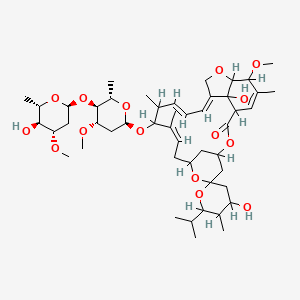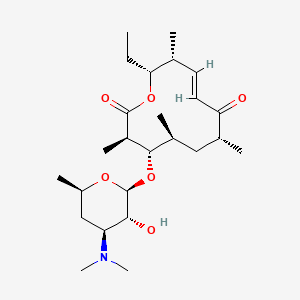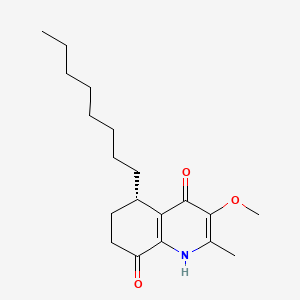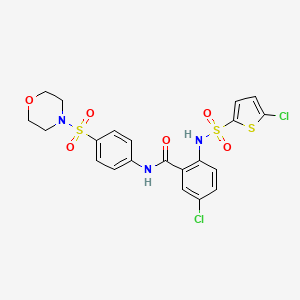
アタシグアート
概要
説明
アタシグアートは、可溶性グアニル酸シクラーゼ活性化剤の構造クラスに属する新規なアントラニル酸誘導体です。アタシグアートは、さまざまな生理学的プロセスにおいて重要な役割を果たす、可溶性グアニル酸シクラーゼの酸化型を活性化することが知られています。 アタシグアートは、特に大動脈弁狭窄症などの心臓血管疾患の治療における潜在的な治療用途について調査されてきました .
科学的研究の応用
Chemistry: Ataciguat is used as a research tool to study the activation of soluble guanylate cyclase and its role in various chemical processes.
Biology: It is investigated for its effects on cellular signaling pathways and its potential to modulate biological functions.
Medicine: Ataciguat is being developed as a therapeutic agent for cardiovascular diseases, particularly aortic valve stenosis. .
作用機序
アタシグアートは、可溶性グアニル酸シクラーゼの酸化型を活性化することにより、その効果を発揮します。この活性化は、さまざまな生理学的プロセスに関与する重要なシグナル伝達分子である環状グアノシン一リン酸の産生増加につながります。 アタシグアートの分子標的は、アタシグアートに結合すると構造変化を起こし、酵素活性を高める、可溶性グアニル酸シクラーゼのヘム含有ドメインを含みます .
生化学分析
Biochemical Properties
Ataciguat plays a significant role in biochemical reactions by interacting with soluble guanylate cyclase. Soluble guanylate cyclase exists in two redox forms: the nitric oxide-sensitive ferrous heme iron form and the nitric oxide-insensitive oxidized form containing ferric heme iron. Ataciguat predominantly stimulates the oxidized form of soluble guanylate cyclase, enhancing its activity. This interaction leads to the production of cyclic guanosine monophosphate, which is a crucial secondary messenger in various physiological processes .
Cellular Effects
Ataciguat exerts various effects on different types of cells and cellular processes. It has been shown to normalize platelet activation by reducing P-selectin expression and increasing platelet vasodilator-stimulated phosphoprotein phosphorylation. Additionally, Ataciguat restores endothelium-dependent relaxation in isolated aortic rings, indicating its positive impact on vascular function. These effects are particularly relevant in conditions such as diabetes mellitus, where nitric oxide bioavailability is compromised .
Molecular Mechanism
The molecular mechanism of Ataciguat involves its interaction with soluble guanylate cyclase. By stimulating the oxidized form of soluble guanylate cyclase, Ataciguat enhances the production of cyclic guanosine monophosphate. This secondary messenger plays a pivotal role in various cellular processes, including vasodilation, inhibition of platelet aggregation, and modulation of vascular smooth muscle cell proliferation. Ataciguat’s ability to activate soluble guanylate cyclase even under conditions of reduced nitric oxide availability makes it a promising therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ataciguat have been observed to change over time. Studies have shown that chronic treatment with Ataciguat can normalize platelet activation and restore vascular function in diabetic models. The stability and degradation of Ataciguat in laboratory conditions have also been investigated, revealing its sustained activity over extended periods. Long-term effects on cellular function, such as improved endothelial function and reduced atherosclerosis progression, have been documented in in vivo studies .
Dosage Effects in Animal Models
The effects of Ataciguat vary with different dosages in animal models. In studies involving diabetic rats, chronic treatment with Ataciguat normalized platelet activation and vascular function at specific dosages. High doses of Ataciguat may lead to adverse effects, including potential toxicity. Threshold effects have been observed, indicating that optimal dosages are crucial for achieving therapeutic benefits without inducing harmful side effects .
Metabolic Pathways
Ataciguat is involved in metabolic pathways related to nitric oxide signaling. By stimulating soluble guanylate cyclase, Ataciguat enhances the production of cyclic guanosine monophosphate, which in turn influences various metabolic processes. The interaction of Ataciguat with enzymes and cofactors involved in nitric oxide signaling pathways is critical for its therapeutic effects. Additionally, Ataciguat’s impact on metabolic flux and metabolite levels has been studied in various models .
Transport and Distribution
The transport and distribution of Ataciguat within cells and tissues are essential for its activity. Ataciguat interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues. These interactions ensure that Ataciguat reaches its site of action, where it can effectively stimulate soluble guanylate cyclase. The distribution of Ataciguat in different tissues has been studied to understand its therapeutic potential .
Subcellular Localization
Ataciguat’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with soluble guanylate cyclase. Targeting signals and post-translational modifications may influence Ataciguat’s localization, ensuring its effective action. Understanding the subcellular localization of Ataciguat is important for optimizing its therapeutic applications .
準備方法
合成経路と反応条件
アタシグアートの合成は、容易に入手可能な出発物質から始まる複数のステップで構成されます。 反応条件は一般的に、有機溶媒、触媒、および最適な収量と純度を得るための特定の温度と圧力条件の使用が含まれます .
工業生産方法
アタシグアートの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率、費用対効果、およびスケーラビリティのために最適化されています。 これには、大量の反応器、連続フローシステム、および高度な精製技術を使用して、バルク量のアタシグアートを生産することが含まれます .
化学反応の分析
反応の種類
アタシグアートは、次のようなさまざまな化学反応を起こします。
酸化: アタシグアートは、酸化されて異なる酸化生成物を生成することができます。
還元: 特定の条件下では、還元反応を受けることもできます。
一般的な試薬と条件
アタシグアートの反応に使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな触媒(例:炭素上のパラジウム)が含まれます。 反応条件は、目的の変換に応じて異なりますが、一般的に制御された温度、圧力、およびpHレベルが含まれます .
生成される主要な製品
アタシグアートの反応から生成される主要な製品は、使用される特定の反応条件と試薬によって異なります。 例えば、酸化反応は酸化誘導体を生成する可能性がありますが、置換反応はさまざまな置換されたアタシグアートアナログを生成することができます .
科学研究への応用
類似化合物との比較
アタシグアートは、酵素の酸化型を特異的に標的にできるため、可溶性グアニル酸シクラーゼ活性化剤の中でユニークです。類似の化合物には以下のようなものがあります。
リオシグアート: 別の可溶性グアニル酸シクラーゼ刺激剤ですが、主に酵素の還元型を標的にします。
シナシグアート: 化学構造と作用機序が異なる可溶性グアニル酸シクラーゼ活性化剤です。
ベリシグアート: 心不全の治療における用途を持つ新しい可溶性グアニル酸シクラーゼ刺激剤です
アタシグアートの可溶性グアニル酸シクラーゼの酸化型に対する特異性は、これらの類似化合物とは異なるものであり、酸化された可溶性グアニル酸シクラーゼがさまざまな生理学的および病理学的プロセスにおいて果たす役割を研究するための貴重なツールとなっています。
特性
IUPAC Name |
5-chloro-2-[(5-chlorothiophen-2-yl)sulfonylamino]-N-(4-morpholin-4-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O6S3/c22-14-1-6-18(25-34(28,29)20-8-7-19(23)33-20)17(13-14)21(27)24-15-2-4-16(5-3-15)35(30,31)26-9-11-32-12-10-26/h1-8,13,25H,9-12H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHLRGARXNPFCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)NS(=O)(=O)C4=CC=C(S4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048746 | |
| Record name | Ataciguat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254877-67-3 | |
| Record name | Ataciguat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254877673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ataciguat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12805 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ataciguat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ataciguat | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP166M390Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


